molecular formula C7H7ClN2O B171646 2-Amino-3-chlorobenzamide CAS No. 18343-44-7

2-Amino-3-chlorobenzamide

Cat. No. B171646
CAS RN: 18343-44-7
M. Wt: 170.59 g/mol
InChI Key: BINWIYVHWRWUSD-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O . It is also known by other names such as 3-Chloro-2-aminobenzamide and 2-amino-3-chloro-benzamide .


Molecular Structure Analysis

The molecular weight of 2-Amino-3-chlorobenzamide is approximately 170.59 g/mol . The IUPAC name for this compound is 2-amino-3-chlorobenzamide . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .


Physical And Chemical Properties Analysis

2-Amino-3-chlorobenzamide has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 1.3, indicating its partition coefficient between octanol and water . The topological polar surface area is 69.1 Ų .

Scientific Research Applications

Environmental Impact and Degradation

  • Environmental Degradation of Insecticides: 2-Chlorobenzamide, a related compound to 2-Amino-3-chlorobenzamide, is a degradation product of certain insecticides used in agriculture and forestry. Its environmental impact is a concern due to its potential carcinogenic properties (Lu, Zhou, & Liu, 2004).
  • Biodegradation of Groundwater Micropollutant: A study on Aminobacter sp. MSH1 demonstrates its unique ability to mineralize 2,6-dichlorobenzamide, a recalcitrant groundwater micropollutant, into less harmful substances. This process is crucial for safe drinking water production in Europe (T’Syen et al., 2015).

Pharmaceutical Research and Development

  • Development of Serotonin Receptor Antagonists: Research on 2-alkoxy-4-amino-5-chlorobenzamide derivatives has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. This discovery is significant in the context of medical treatments for conditions influenced by serotonin levels (Harada et al., 1995).
  • Synthesis and Structural Studies: Studies on the synthesis and structure of compounds related to 2-Amino-3-chlorobenzamide, like N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, provide insights into the molecular structure and potential pharmaceutical applications (Cabezas et al., 1988).

Chemical Synthesis and Catalysis

  • Catalytic Applications: A study on Cobalt(III)-catalyzed annulation of N-chlorobenzamides with maleimides shows the potential of using these compounds in synthetic chemistry for creating biologically active molecules (Muniraj & Prabhu, 2019).

Safety And Hazards

When handling 2-Amino-3-chlorobenzamide, it’s recommended to wear personal protective equipment and ensure adequate ventilation . Avoiding ingestion, inhalation, and contact with eyes, skin, or clothing is also advised .

Future Directions

While specific future directions for 2-Amino-3-chlorobenzamide are not mentioned in the search results, it’s worth noting that similar compounds are often subjects of ongoing research in various fields, including medicinal chemistry .

properties

IUPAC Name

2-amino-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINWIYVHWRWUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555911
Record name 2-Amino-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorobenzamide

CAS RN

18343-44-7
Record name 2-Amino-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-chlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-amino-3-chlorobenzoic acid (1.72 g, 10 mmol) in DMF (5 mL) were added hydroxybenzatriazole (2.0 g, 13 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12 mmol), ammonium chloride (2.3 g, 42 mmol), and DIEA (7.5 ml, 42 mmol). The mixture was purged with nitrogen and was stirred for 6 h. The mixture was then poured into water and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine (2×20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was treated with DCM (10 mL) resulting in a precipitate that was collected by filtration to afford 2-amino-3-chlorobenzamide (860 mg). LCMS (ESI) m/z 171 (M+H)+.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-chloro-benzoic acid (2.57 g, 15.0 mmol) in THF (100 mL) were added EDCl (3.16 g, 16.5 mmol), HOBt (2.23 g, 16.5 mmol) and N-methylmorpholine (1.67 g, 16.5 mmol). The reaction mixture was stirred at room temperature for 20 minutes then 50% (v/v) aq. NH4OH solution (4.2 mL, 60.0 mmol) was added. The mixture was stirred for 20 hours at room temperature. Solvent was evaporated and the residue was taken in ethyl acetate (200 mL). Water (100 mL) was added. The organic phase was separated; the aqueous phase was extracted with ethyl acetate (200 mL). The combined organic phase was washed with water (100 mL), then brine (100 mL), and dried over anhydrous sodium sulfate. Solvent was evaporated and dried under vacuum to give 2-amino-3-chloro-benzamide as a white solid. Yield: 2.07 g (81%).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

EDCI hydrochloride (22.0 g) and 1-hydroxybenzotriazole (11.4 g) were added to a solution of 2-amino-3-chlorobenzoic acid (12.8 g) in DMF (100 mL), and subsequently ammonia water (22.0 ml) was added thereto. The reaction solution was stirred at room temperature for 3 hours. Water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 2-amino-3-chlorobenzamide (9.7 g). Iron(III) chloride hexahydrate (6.3 g) and cyclopropanecarbaldehyde (1.3 ml) were added to a suspension of the obtained 2-amino-3-chlorobenzamide (2.0 g) in water (30 ml), and the mixture was stirred overnight at 100° C. After cooling, water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 8-chloro-2-cyclopropylquinazolin-4(1H)-one (2.0 g). Compound (115) was obtained as a yellow solid (yield based on 6 steps: 18%) according to Example 114(2) using the obtained 8-chloro-2-cyclopropylquinazolin-4(1H)-one instead of compound (114a).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-chlorobenzamide
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2-Amino-3-chlorobenzamide
Reactant of Route 6
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2-Amino-3-chlorobenzamide

Citations

For This Compound
5
Citations
JW Johannes, A Balazs, D Barratt, M Bista… - Journal of Medicinal …, 2021 - ACS Publications
… Starting from commercially available 2-amino-3-chlorobenzamide (26), cyclocondensation with known aldehyde 27 and concomitant oxidation, along with the fortuitous removal of the …
Number of citations: 49 pubs.acs.org
A Nathubhai, R Patterson, TJ Woodman… - Organic & …, 2011 - pubs.rsc.org
Dimethylformamide dimethylacetal (DMFDMA) is widely used as a source of electrophilic one-carbon units at the formate oxidation level; however, electrophilic methylation with this …
Number of citations: 25 pubs.rsc.org
DE Verdugo - 2003 - search.proquest.com
… 2-Amino-5-chlorobenzoic acid (5.57) was activated to the acid chloride with thionyl chloride, then immediately treated with aqueous ammonia to afford 2-amino-3-chlorobenzamide, …
Number of citations: 2 search.proquest.com
YW Wang, L Zheng, FC Jia, YF Chen, AX Wu - Tetrahedron, 2019 - Elsevier
An efficient and practical isatin-based oxidative domino protocol has been developed for the facile synthesis of 2-aminobenzamides and 2-aminobenzoates. The robust nature of this …
Number of citations: 13 www.sciencedirect.com
P Qian, J Liu, Y Zhang, Z Wang - The Journal of Organic …, 2021 - ACS Publications
A facile and direct electrocatalytic C–C bond cleavage/functionalization reaction of isatins was developed. With isatins as the amino-attached C1 sources, a variety of aminobenzoates, …
Number of citations: 5 pubs.acs.org

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